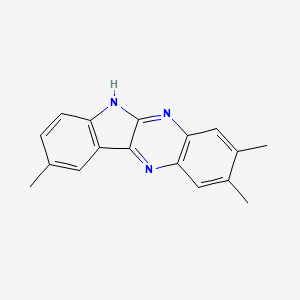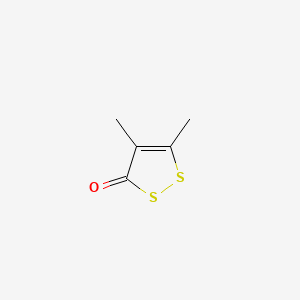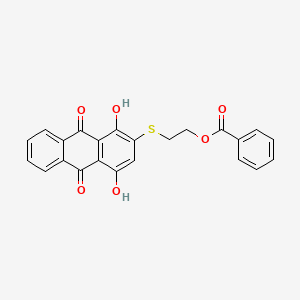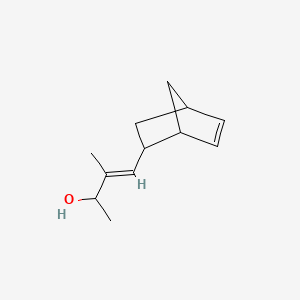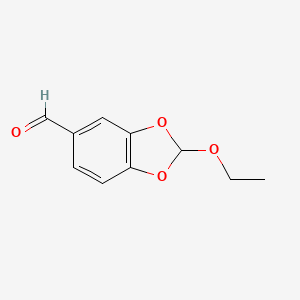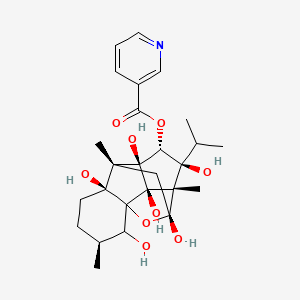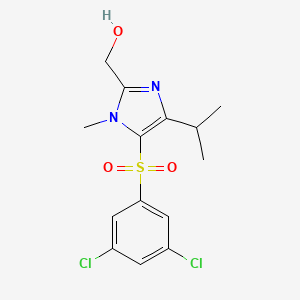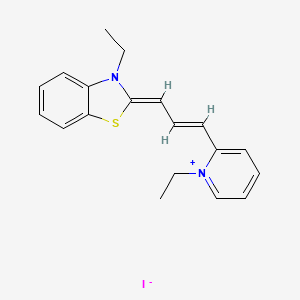
3-Ethyl-2-(3-(1-ethyl-1H-pyridin-2-ylidene)prop-1-enyl)benzothiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 261-841-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 261-841-9 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and vary depending on the desired purity and application of the compound. Common methods include multi-step organic synthesis involving intermediate compounds and specific catalysts.
Industrial Production Methods: Industrial production of EINECS 261-841-9 typically involves large-scale chemical reactors and stringent quality control measures. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: EINECS 261-841-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various derivatives.
Scientific Research Applications
EINECS 261-841-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 261-841-9 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
EINECS 261-844-5: Another compound with similar properties but different applications.
EINECS 261-490-1: Known for its use in the preparation of beta-lactam antibiotics.
Uniqueness: EINECS 261-841-9 is unique due to its specific chemical structure and reactivity, which make it suitable for particular applications in research and industry. Its distinct properties set it apart from other similar compounds, providing unique advantages in various scientific fields.
Properties
CAS No. |
59652-06-1 |
|---|---|
Molecular Formula |
C19H21IN2S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-(1-ethylpyridin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C19H21N2S.HI/c1-3-20-15-8-7-10-16(20)11-9-14-19-21(4-2)17-12-5-6-13-18(17)22-19;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PDTTYWVXGSRCOG-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=CC=[N+]3CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=CC=CC=[N+]3CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


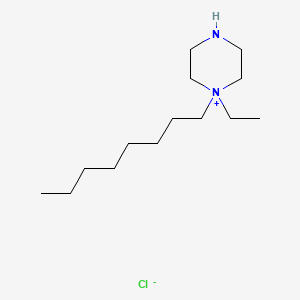
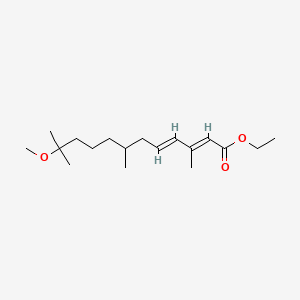
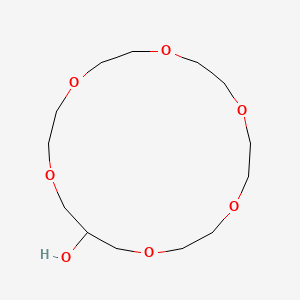
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)

